1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydropyridin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6(9)7-3-2-4-8-5-7/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTARDEIUMYGPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391047 | |
| Record name | 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7032-12-4 | |
| Record name | 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Heterocyclic Ring Systems Research
The study of heterocyclic compounds is a cornerstone of organic chemistry, with tetrahydropyridines representing a particularly valuable class. These six-membered rings containing one nitrogen atom are integral to the structure of numerous natural products and synthetic molecules with diverse biological activities. eresearchco.com The 1,4,5,6-tetrahydropyridine isomer, in particular, offers a unique combination of a stable cyclic amine and a reactive enamine-like system, providing a versatile platform for further chemical modification.
The placement of an acetyl group at the 3-position of the 1,4,5,6-tetrahydropyridine ring, as in 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone, introduces a key functional handle. This substitution pattern is of considerable interest in medicinal chemistry and drug discovery, as it allows for the introduction of various substituents that can modulate the pharmacological properties of the resulting molecules. The broader class of tetrahydropyridine (B1245486) derivatives has been investigated for a wide range of therapeutic applications, highlighting the importance of exploring the chemical space around this core structure. researchgate.net
Academic Significance As a Pivotal Synthetic Intermediate
The academic significance of 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone lies in its potential as a versatile synthetic intermediate. The molecule possesses multiple reactive sites that can be selectively targeted to construct more complex molecular architectures. The enamine-like double bond within the tetrahydropyridine (B1245486) ring is susceptible to electrophilic attack, allowing for the introduction of various functional groups at the adjacent carbon atoms.
Furthermore, the ketone functionality of the acetyl group can undergo a wide array of chemical transformations. These include, but are not limited to, reduction to an alcohol, conversion to an amine via reductive amination, and participation in carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. This dual reactivity makes this compound a valuable building block for the synthesis of polysubstituted piperidines and other complex nitrogen-containing heterocyles. The stereoselective transformation of this intermediate is also an area of active research, aiming to produce enantiomerically pure compounds for applications in asymmetric synthesis and medicinal chemistry. nih.gov
Historical Overview of Tetrahydropyridine Synthesis and Reactivity
Conventional Synthetic Approaches
Conventional methods for the synthesis of tetrahydropyridine derivatives often rely on foundational organic reactions, providing reliable, albeit sometimes lengthy, routes to the target structures.
Acylation Reactions Involving Tetrahydropyridine Precursors
One of the most direct conceptual methods for synthesizing 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone involves the acylation of a suitable tetrahydropyridine precursor. This approach is analogous to the Friedel-Crafts acylation of aromatic compounds. nih.govrsc.org In this reaction, an acyl group is introduced onto the ring using an acylating agent, typically an acyl chloride like acetyl chloride, in the presence of a Lewis acid catalyst. rsc.orgkhanacademy.org
The tetrahydropyridine ring possesses an enamine-like functionality, making the C3 position nucleophilic and susceptible to electrophilic attack by an acylium ion generated from acetyl chloride and a Lewis acid (e.g., AlCl₃). youtube.com The reaction proceeds via electrophilic addition to the double bond, followed by elimination to restore the conjugated system, resulting in the desired 3-acetyl-tetrahydropyridine derivative. A key advantage of Friedel-Crafts acylation is that the electron-withdrawing nature of the newly introduced acetyl group deactivates the ring, preventing further acylation reactions. nih.govrsc.org
Key Features of Acylation Approach:
Reactants: Tetrahydropyridine precursor, Acetyl Chloride
Catalyst: Lewis Acid (e.g., AlCl₃)
Key Intermediate: Acylium ion youtube.com
Advantage: Prevents multiple acylations due to product deactivation. nih.govrsc.org
Conversion Pathways via Dehydration or Acid-Catalyzed Reactions
Acid-catalyzed reactions are fundamental to the synthesis of the tetrahydropyridine ring itself, often involving cyclization and dehydration steps. Multicomponent reactions (MCRs) are a prominent example of this approach, where several starting materials combine in a one-pot synthesis. mayas.infoufms.br
For instance, a widely used method involves the reaction of an aldehyde, an amine, and a β-ketoester. ufms.br In the presence of an acid catalyst, these components undergo a series of reactions, including condensation and intramolecular cyclization, to form a highly substituted tetrahydropyridine ring. A final dehydration step often serves to form the double bond within the ring. Natural acids, such as citric acid, have been successfully employed as green and mild catalysts for these transformations. mayas.info An alternative pathway involves the reduction of a pyridinium (B92312) salt. For example, the reduction of a 3-acetyl-1-methyl-pyridinium salt using a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄) yields the corresponding 1,2,5,6-tetrahydropyridine derivative. nih.gov
Advanced and Multicomponent Synthetic Protocols
Modern synthetic chemistry has focused on developing more efficient, atom-economical, and stereoselective methods. These advanced protocols often utilize sophisticated catalysts to achieve high levels of complexity in a single step.
Organocatalytic Domino Synthesis of Tetrahydropyridin-2-ols
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. A notable advanced method is the enantioselective organocatalytic domino (or cascade) synthesis of 1,4,5,6-tetrahydropyridin-2-ols. rsc.org This reaction utilizes a chiral secondary amine catalyst, such as a Jørgensen-Hayashi catalyst, to react α,β-unsaturated aldehydes (enals) with enaminones. rsc.orgrsc.orgnih.gov
The sequence is initiated by the formation of a chiral iminium ion from the enal and the organocatalyst. This is followed by a stereoselective Michael addition of the enaminone, which acts as a carbon-nitrogen dinucleophile. rsc.org The resulting intermediate then undergoes an intramolecular hemiaminalization to form the tetrahydropyridin-2-ol ring. rsc.orgnih.gov These products are valuable as they can be readily converted in a one-pot fashion to corresponding 1,4-dihydropyridines via dehydration or to 3,4-dihydropyridin-2-ones through oxidation. rsc.org Organocascade sequences have also been developed to generate tetrahydropyridine rings with three contiguous stereocenters in high yield and enantioselectivity. nih.gov
| Reaction Type | Catalyst | Reactants | Intermediate | Product |
| Domino Synthesis | Jørgensen-Hayashi catalyst | Enals, Enaminones | Chiral Iminium Ion | Tetrahydropyridin-2-ols |
Palladium-Catalyzed Cyclization and Coupling Methodologies
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. youtube.com Domino reactions involving palladium-catalyzed Sonogashira coupling followed by cyclization have become an effective method for constructing heterocyclic frameworks. nih.gov For the synthesis of tetrahydropyridine analogues, palladium-catalyzed reactions such as cyclization-Heck reactions of allenamides and aryl halides have been developed. Suzuki coupling has also been employed to synthesize 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives, demonstrating the versatility of palladium catalysis in functionalizing the tetrahydropyridine core. nih.govresearchgate.net These methods often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. youtube.com
Copper(II)-Catalyzed Functionalization Reactions (e.g., C-H Bond Insertion)
Copper-catalyzed reactions have gained significant attention due to the low cost and versatile reactivity of copper. researchgate.net These catalysts are particularly effective in C-H functionalization reactions, which allow for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, offering a highly atom-economical synthetic route. researchgate.netnih.gov
In the context of tetrahydropyridine synthesis, copper(II) catalysts can mediate the functionalization of N-heterocycles. dntb.gov.ua The mechanism often involves the generation of a highly reactive intermediate, such as a metal carbenoid, which can then insert into a C-H bond. nih.gov While direct C-H insertion to form 3-acetyl-tetrahydropyridines is a sophisticated challenge, copper-catalyzed methods have been successfully developed for various C-H functionalizations of heterocycles, including alkylation and amination, showcasing the potential of this approach for creating diverse analogues. researchgate.netnih.gov
| Catalyst System | Reaction Type | Key Feature |
| Palladium(0)/Palladium(II) | Cross-Coupling/Cyclization | Forms C-C bonds via oxidative addition/reductive elimination cycles. youtube.com |
| Copper(II) | C-H Functionalization | Direct conversion of C-H bonds, high atom economy. researchgate.netnih.gov |
Mannich-Type Reactions in Tetrahydropyridine Ring Formation
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that plays a crucial role in the synthesis of tetrahydropyridine derivatives. This reaction typically involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a primary or secondary amine. The resulting Mannich base can then undergo further transformations, including intramolecular cyclization, to yield the desired heterocyclic ring.
In the context of tetrahydropyridine synthesis, Mannich-type reactions are often part of a domino or cascade sequence. For instance, a six-step domino reaction has been described that commences with a Knoevenagel condensation, followed by a Michael addition, and then a Mannich reaction. This sequence culminates in a cyclization step to form a polysubstituted 2-hydroxypiperidine, which subsequently dehydrates to the tetrahydropyridine product. The entire sequence can proceed stereoselectively.
Another approach involves a four-step sequential process: a two-component hydroamination, a two-component Prins reaction, a three-component Mannich-type reaction, and an intramolecular dehydration cyclization. This strategy highlights the modularity of using Mannich reactions to build complexity. These reactions are integral to forming the C-C bonds necessary for constructing the six-membered nitrogen-containing ring.
Pseudo Five-Component Reactions for Highly Functionalized Tetrahydropyridines
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. Pseudo five-component reactions (pseudo-5CRs) are a subclass of MCRs and have emerged as a powerful tool for the one-pot synthesis of highly functionalized tetrahydropyridines. These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.
One notable example is the pseudo-five-component synthesis of tetrahydropyridines from aromatic aldehydes, various amines, and ethyl acetoacetate. This reaction can be facilitated by a metal-free, natural-based catalyst, such as gum arabic-OPO3H2, under solvent-free conditions. The methodology is lauded for its environmental friendliness, uncomplicated work-up, and high product yields. The reusability of the catalyst further enhances its green credentials. Similarly, magnetized nano walnut shells supporting titanium tetrachloride have been used as a reusable catalyst for the multi-component condensation of aromatic aldehydes, aromatic amines, and ethyl acetoacetate, also under solvent-free conditions.
The general classification of pseudo-5CRs can vary depending on the stoichiometry of the reactants, such as 2A + B + C + D or 2A + 2B + C. These reactions enable the rapid assembly of complex molecular architectures from simple and readily available starting materials, making them highly valuable in combinatorial chemistry and drug discovery.
| Reaction Type | Reactants | Catalyst | Conditions | Key Advantages |
| Pseudo-Five Component | Aromatic Aldehydes, Amines, Ethyl Acetoacetate | Gum Arabic-OPO3H2 | Solvent-free | Eco-friendly, Reusable catalyst, High yields |
| Pseudo-Five Component | Aromatic Aldehydes, Aromatic Amines, Ethyl Acetoacetate | nano-Fe3O4@walnut shell/Ti(IV) | Solvent-free, 60 °C | Reusable catalyst, Short reaction time, Clean work-up |
One-Pot Syntheses of Difluoromethyl-Containing Tetrahydropyridines
The incorporation of fluorine-containing groups, such as the difluoromethyl (CHF2) or trifluoromethyl (CF3) group, into heterocyclic structures is of great interest in medicinal chemistry due to the unique properties these groups impart. One-pot syntheses provide an efficient route to difluoromethyl-containing tetrahydropyridines and their analogues.
An enantioselective aza-[4+2] cycloaddition of electron-deficient N-sulfonyl-1-aza-1,3-dienes with vinyl ketones, facilitated by phosphine (B1218219) catalysis, provides access to a range of enantioenriched trifluoromethylated tetrahydropyridines. This reaction proceeds with high yields (up to 97%) and excellent enantioselectivity (97% ee). The mechanism is believed to involve a tandem intermolecular aza-Rauhut-Currier/intramolecular aza-Michael addition.
While direct synthesis of difluoromethyl-containing tetrahydropyridines is a specific goal, broader methods for creating related fluorinated heterocycles are well-established. For example, a cascade approach involving a silver-catalyzed intramolecular aminofluorination of an alkyne has been developed for the one-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines. Similarly, a three-step/one-pot procedure has been optimized for preparing trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines, which are valuable chemotypes in drug design. These related syntheses showcase the viability of one-pot procedures for constructing complex fluorinated nitrogen heterocycles.
Synthesis from Unsaturated Ketone Precursors (e.g., Trans-3-chloro-1,3-alkadien-5-ones)
The construction of the tetrahydropyridine ring can be achieved through the cyclization of acyclic precursors, including functionalized unsaturated ketones. While the direct cyclization of trans-3-chloro-1,3-alkadien-5-ones is not extensively detailed in the surveyed literature, the synthesis of related precursors such as (Z,Z)-1-chloro-1,3-dienes has been reported.
A method for synthesizing these chlorodiene systems involves the reaction of 3,3,3-trichloropropyl-1-triphenylphosphorane with aldehydes. organic-chemistry.org Deprotonation of the corresponding phosphonium (B103445) salt generates a phosphorane that reacts with aldehydes to yield trichloromethylated (Z)-olefins. organic-chemistry.org These intermediates are versatile precursors for creating (Z,Z)-1-chloro-1,3-dienes with high stereospecificity. organic-chemistry.org Such chlorinated diene systems are structurally poised for cyclization with an amine, where the amine could displace the chloro substituent and add to the conjugated system to form the six-membered tetrahydropyridine ring.
A more broadly applicable strategy involves the use of α,β-unsaturated imines, which are themselves derived from amines and various enones (unsaturated ketones). nih.gov In a rhodium-catalyzed cascade reaction, these imines react with alkynes to form azatriene intermediates, which then undergo an electrocyclization to yield 1,2-dihydropyridines. nih.gov Subsequent stereoselective reduction of the dihydropyridine (B1217469) intermediate affords highly substituted 1,2,3,6-tetrahydropyridines. nih.gov This pathway demonstrates the utility of unsaturated carbonyl derivatives as foundational precursors for the tetrahydropyridine core. nih.gov
Stereoselective and Enantioselective Synthesis Approaches
Achieving control over the spatial arrangement of atoms is a central goal in modern organic synthesis, particularly for biologically active molecules. Numerous stereoselective and enantioselective methods have been developed to produce highly functionalized tetrahydropyridines with defined stereochemistry.
Organocatalysis has proven to be a powerful tool in this domain. A low loading of a quinine-derived squaramide can efficiently catalyze a triple-domino Michael/aza-Henry/cyclization reaction. This process, involving 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, yields tetrahydropyridines with three contiguous stereogenic centers in good yields and with excellent enantiomeric excesses. Another example utilizes a recyclable, bifunctional C2-symmetric ionic liquid–supported (S)-proline organocatalyst for the diastereo- and enantioselective synthesis of tetrahydropyridines.
Metal-catalyzed reactions also offer excellent stereocontrol. An iridium-catalyzed asymmetric formal [5+1] annulation reaction provides direct access to a wide variety of chiral tetrahydropyridine derivatives in good yields and with excellent enantioselectivity. chemistryviews.org Furthermore, a phosphine-catalyzed enantioselective [4+2]-annulation between allene (B1206475) ketones and 1-azadienes has been developed, producing tetrahydropyridines in good yields and with excellent enantioselectivities. chemistryviews.org A versatile cascade reaction comprising a rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization and a diastereoselective reduction, yields highly substituted 1,2,3,6-tetrahydropyridines with greater than 95% diastereomeric purity. nih.gov
| Catalyst/Method | Reaction Type | Stereocontrol | Yield | ee/dr |
| Quinine-derived squaramide | Triple-domino reaction | Enantioselective | Good | Excellent ee, High dr |
| (S)-Proline on ionic liquid support | Mannich-type/cyclization | Diastereo- & Enantioselective | Up to 90% | 88:12 to 14:86 er |
| Iridium complex | Formal [5+1] Annulation | Enantioselective | Moderate to Good | Excellent ee |
| Phosphine catalyst | [4+2] Annulation | Enantioselective | Good | Excellent ee |
| Rhodium(I) complex | C-H Activation/Cyclization/Reduction | Diastereoselective | Up to 95% | >95% dr |
Tautomerism and Isomerization Phenomena (e.g., Equilibrium with 6-Acetyl-1,2,3,4-tetrahydropyridine)
The structure of this compound represents a cyclic enaminone, a class of compounds known to exhibit tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerization, commonly results from the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond.
In the case of this compound, it exists in a tautomeric equilibrium with its corresponding imine form, 6-acetyl-1,2,3,4-tetrahydropyridine. This specific type of isomerism is referred to as enamine-imine tautomerism, which is analogous to the more widely known keto-enol tautomerism. nih.govnih.gov The enamine tautomer features a C=C double bond and an amino group, while the imine tautomer contains a C=N double bond.
The equilibrium between these two forms is influenced by several factors, including the solvent, temperature, and the electronic and steric properties of substituents on the ring. In many cases, the enamine form is stabilized by conjugation of the nitrogen lone pair with the double bond and, in this specific molecule, further conjugation with the carbonyl group, creating a vinylogous amide system. This extended π-system contributes significantly to the stability of the enamine tautomer.
Computational studies on similar cyclic systems have shown that ring size can affect the relative stability of enamine versus imine tautomers. nih.gov For six-membered rings, the specific conformational preferences and bond angles play a role in determining the position of the equilibrium. nih.gov Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in studying such equilibria, as distinct signals for the protons and carbons of each tautomer can often be observed and quantified to determine their relative ratios in solution. science.gov
| Feature | This compound (Enamine Tautomer) | 6-Acetyl-1,2,3,4-tetrahydropyridine (Imine Tautomer) |
|---|---|---|
| Key Functional Group | Enaminone (Vinylogous Amide) | α,β-Unsaturated Imine |
| Key Bonds | C=C, N-H, C=O | C=N, α-C-H, C=O |
| Conjugation | Extended (N-C=C-C=O) | Partial (C=N-C=C) |
| Proton Position | On Nitrogen atom | On Carbon atom (alpha to C=N) |
Intramolecular Reactivity of the Carbonyl Moiety
The carbonyl group in this compound is part of an enaminone system. The electron-donating character of the nitrogen atom delocalizes electron density into the α,β-unsaturated ketone moiety. This resonance reduces the electrophilicity of the carbonyl carbon compared to a simple ketone, influencing its reactivity towards nucleophiles and reducing agents.
Nucleophilic Addition Reactions
The carbonyl carbon, while less electrophilic than in a saturated ketone, is still susceptible to attack by strong nucleophiles. The reactivity pattern is often analogous to that of α,β-unsaturated ketones, where nucleophiles can add directly to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-conjugate addition). The choice between these two pathways depends on the nature of the nucleophile and the reaction conditions.
Hard nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor direct 1,2-addition to the carbonyl group. This reaction would lead to the formation of a tertiary alcohol upon workup. Softer nucleophiles, like cuprates or enamines, typically favor 1,4-conjugate addition. However, the significant resonance contribution from the enamine nitrogen in the enaminone system deactivates the β-position towards conjugate addition compared to a standard enone. Therefore, direct addition to the carbonyl is a more probable outcome for a wider range of nucleophiles.
Reduction Reactions
The reduction of the carbonyl group in this compound can yield different products depending on the reducing agent and reaction conditions.
Complex metal hydrides are commonly employed for such transformations. Sodium borohydride (NaBH₄) is a relatively mild reducing agent that typically reduces ketones to secondary alcohols. In this case, it would be expected to selectively reduce the carbonyl group to a hydroxyl group, yielding 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanol, an allylic alcohol.
More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also effect this transformation. However, with α,β-unsaturated systems, LiAlH₄ can sometimes lead to the reduction of both the carbonyl and the carbon-carbon double bond, although this is less common for enaminone systems due to their stability. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) would likely reduce the C=C double bond and potentially the C=O group, leading to a saturated amino alcohol.
| Reducing Agent | Expected Major Product | Type of Reduction |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanol | 1,2-Reduction (Carbonyl only) |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanol | 1,2-Reduction (Carbonyl only) |
| Catalytic Hydrogenation (H₂/Pd) | 1-(Piperidin-3-yl)ethanol | Reduction of C=C and C=O |
Electrophilic Aromatic Substitution on Functionalized Analogues
The 1,4,5,6-tetrahydropyridine ring is not aromatic and therefore does not undergo electrophilic aromatic substitution (EAS). wikipedia.org This class of reactions is characteristic of aromatic compounds, where an electrophile replaces an atom (typically hydrogen) on the aromatic ring. researchgate.net However, functionalized analogues of this compound that incorporate an aromatic ring can undergo EAS.
Consider a hypothetical analogue such as 1-(1-phenyl-1,4,5,6-tetrahydropyridin-3-yl)ethanone. In this molecule, the phenyl group is susceptible to attack by electrophiles. The substituent on the phenyl ring is the nitrogen atom of the tetrahydropyridine ring. The nitrogen atom has a lone pair of electrons, but its ability to activate the phenyl ring is significantly modulated by the rest of the molecule. The lone pair is delocalized into the enaminone system, which reduces its ability to be donated into the phenyl ring. Furthermore, the acetyl group is an electron-withdrawing group.
Elucidation of Reaction Mechanisms
Understanding the stepwise process of chemical reactions is fundamental to controlling reaction outcomes and designing new synthetic methods. For derivatives of this compound, mechanistic studies are crucial for explaining observed reactivity and regioselectivity, particularly in complex, metal-catalyzed transformations.
Proposed Mechanistic Pathways for Cyclization Reactions (e.g., Palladium-catalyzed)
Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often enabling the construction of complex heterocyclic and polycyclic frameworks. nih.govresearchgate.net A suitably functionalized derivative of this compound could undergo an intramolecular palladium-catalyzed cyclization.
For example, a derivative bearing an o-bromophenyl group on the nitrogen atom, namely 1-(1-(2-bromophenyl)-1,4,5,6-tetrahydropyridin-3-yl)ethanone, could serve as a precursor for an intramolecular Heck reaction or a related C-H activation/arylation reaction. A plausible mechanistic pathway would proceed as follows:
Oxidative Addition: The catalytic cycle would begin with the oxidative addition of the low-valent Palladium(0) catalyst into the aryl-bromide bond. This step forms a new organopalladium(II) species.
Carbopalladation/C-H Activation: The next step involves the intramolecular insertion of the C=C double bond of the tetrahydropyridine ring into the Aryl-Palladium bond. Alternatively, in a C-H activation pathway, the palladium center could coordinate to the double bond and facilitate the activation of a nearby C-H bond, leading to the formation of a palladacycle. Given the enamine nature of the double bond, the attack would likely occur at the β-carbon (C4), leading to the formation of a new six-membered ring.
β-Hydride Elimination: Following the insertion step, a β-hydride elimination from the adjacent carbon atom (C5) would regenerate the double bond within the newly formed ring system and produce a hydridopalladium(II) complex.
Reductive Elimination: Finally, reductive elimination of H-Br, often facilitated by a base present in the reaction mixture, regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
This proposed sequence would result in the formation of a rigid, tricyclic fused ring system, demonstrating the utility of transition-metal catalysis in building molecular complexity from functionalized tetrahydropyridine scaffolds.
Radical Reaction Pathways in Derivatization
The derivatization of this compound and related tetrahydropyridine structures can proceed through radical reaction pathways, particularly involving the formation of α-aminoalkyl radicals. Tetrahydropyridines are notable for possessing a weak C-H bond at the position alpha to both the nitrogen atom and the carbon-carbon double bond. This structural feature facilitates hydrogen atom abstraction, leading to the formation of a stabilized radical intermediate.
The stability of this radical is attributed to the combined electron-donating effect of the nitrogen lone pair and the delocalization afforded by the adjacent π-system. Once formed, these α-aminoalkyl radicals are highly reactive towards oxygen, with reaction rates approaching diffusion-controlled limits. nih.govacs.org
Table 1: Reactivity of α-Aminoalkyl Radicals Derived from Tetrahydropyridines
| Reactant | Intermediate Species | Product | Significance |
| Tetrahydropyridine Derivative | α-Aminoalkyl Radical | Dihydropyridinium Species | Pathway for oxidative functionalization |
| α-Aminoalkyl Radical + O₂ | Peroxyl Radical (ROO•) | Dihydropyridinium Species (DHP⁺) | Implies a role for O₂ in substrate oxidation |
Mechanism of Mannich-Type Reactions (e.g., N-aminoalkylation, desamination, enamide formation)
The core structure of this compound, which can exist in equilibrium with its enamine tautomer, is well-suited for participating in Mannich-type reactions. The general mechanism for a Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgbyjus.comlibretexts.org
The reaction is typically initiated by the formation of an electrophilic iminium ion from the reaction of a primary or secondary amine with a non-enolizable aldehyde, such as formaldehyde. wikipedia.orgbyjus.comlibretexts.org The enamine form of a tetrahydropyridine derivative can then act as the nucleophile, attacking the iminium ion. This results in the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgbyjus.comlibretexts.org
The key steps in the mechanism are:
Formation of the Iminium Ion: An amine reacts with an aldehyde (e.g., formaldehyde) to form a highly reactive iminium ion. byjus.comlibretexts.org
Enamine Formation/Tautomerization: The tetrahydropyridine derivative, specifically the enamine tautomer, provides the nucleophilic carbon.
Nucleophilic Attack: The enamine attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond. wikipedia.orgbyjus.comlibretexts.org
Product Formation: The resulting intermediate then rearranges to the final β-amino carbonyl product.
This pathway allows for N-aminoalkylation at the carbon alpha to the carbonyl group. Subsequent reactions, such as desamination or further transformations, can lead to the formation of enamides and other derivatives.
Mechanistic Insights from Asymmetric Hydrogenation Studies (e.g., Iminium Intermediate Formation)
Mechanistic studies of asymmetric hydrogenation reactions involving tetrahydropyridine derivatives provide valuable insights into the role of iminium intermediates in determining stereoselectivity. Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, and in the context of tetrahydropyridines, it often involves the reduction of an imine or an enamine functionality. nih.gov
In many catalytic asymmetric hydrogenations of N-heterocycles, an iminium ion is a key intermediate. For instance, the hydrogenation may proceed through a dihydropyridine intermediate which can be protonated to form an iminium species. This iminium ion is then hydrogenated to the corresponding tetrahydropyridine. The stereochemical outcome of the reaction is controlled by the chiral catalyst, which directs the delivery of hydrogen to one face of the iminium ion.
Studies on related systems, such as the iridium-catalyzed asymmetric hydrogenation of cyclic iminium salts, have demonstrated that this is a viable and efficient route to chiral N-alkylated tetrahydroisoquinolines, which share structural similarities with tetrahydropyridine derivatives. rsc.org The catalyst and the reaction conditions, including the choice of ligand and solvent, play a crucial role in the formation and subsequent stereoselective reduction of the iminium intermediate.
Table 2: Key Intermediates in Asymmetric Hydrogenation of Tetrahydropyridine Precursors
| Precursor | Key Intermediate | Catalyst Type | Product | Mechanistic Significance |
| Pyridinium Ylide | Dihydropyridine | Iridium-based | Chiral Piperidine (B6355638) | Rate of hydrogenation of the dihydropyridine is critical to prevent decomposition. acs.org |
| Cyclic Enamine | Iminium Salt | Iridium-based | Chiral Tetrahydroisoquinoline | In-situ generated iminium salt undergoes asymmetric hydrogenation. |
| Substituted Pyridine (B92270) | Iminium Intermediate | Palladium-based | Chiral δ-Lactam | Interruption of full hydrogenation allows for functionalization of unsaturated intermediates. researchgate.net |
Application As a Synthon in Complex Organic Molecule Synthesis
Construction of Diverse Heterocyclic Scaffolds
The reactivity of 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone allows for its use in the synthesis of various heterocyclic systems. The presence of both a nucleophilic nitrogen and an electrophilic carbonyl group, as well as the potential for the enamine-like double bond to participate in cycloaddition reactions, enables the construction of fused and spirocyclic ring systems.
One common approach involves the reaction of the ketone moiety with various reagents to build new rings. For instance, condensation reactions with bifunctional reagents can lead to the formation of fused pyrimidine (B1678525) or pyridine (B92270) rings. The enamine character of the tetrahydropyridine (B1245486) ring also allows for its participation in reactions like the Hantzsch pyridine synthesis, where it can react with aldehydes and β-ketoesters to form dihydropyridine (B1217469) derivatives, which can then be oxidized to the corresponding pyridines. researchgate.netnih.gov
Furthermore, the vinylogous amide functionality can be exploited in cycloaddition reactions. For example, [4+2] cycloadditions (Diels-Alder reactions) with suitable dienophiles can lead to the formation of complex bridged heterocyclic systems. baranlab.org The versatility of this synthon is also demonstrated in its ability to undergo reactions that lead to the formation of fused heterocyclic systems containing other heteroatoms, such as sulfur or oxygen, by employing appropriate reaction partners. nih.govresearchgate.netmdpi.com
The following table summarizes some of the heterocyclic scaffolds that can be synthesized using this compound as a synthon.
| Heterocyclic Scaffold | Synthetic Approach |
| Fused Pyridines | Hantzsch-like condensation reactions |
| Fused Pyrimidines | Condensation with amidines or related reagents |
| Thieno[2,3-b]pyridines | Gewald reaction followed by cyclization |
| Bridged Heterocycles | Diels-Alder cycloaddition reactions |
Precursor to Biologically Relevant Molecular Architectures
The utility of this compound extends to the synthesis of molecules with significant biological and pharmacological relevance. Its role as a key building block in the preparation of various therapeutic agent prototypes is well-documented.
Bacterial efflux pumps are a significant contributor to antibiotic resistance. Small molecules that can inhibit these pumps are of great interest as they can potentially restore the efficacy of existing antibiotics. Derivatives of this compound have been explored as scaffolds for the development of such inhibitors.
A notable example is the synthesis of 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone derivatives. The introduction of a trifluoromethyl group can significantly alter the electronic properties and lipophilicity of a molecule, often leading to enhanced biological activity. Research has shown that these trifluorinated derivatives can act as efflux pump inhibitors, particularly in Mycobacterium tuberculosis. The synthesis of these compounds typically involves the reaction of a lithiated tetrahydropyridine precursor with a trifluoroacetylating agent. The resulting compounds are then evaluated for their ability to inhibit efflux pumps and potentiate the activity of known antibiotics. The tetrahydropyridine core is believed to play a crucial role in the binding of these inhibitors to the efflux pump proteins.
Betalamic acid is the chromophore of betalain pigments found in certain plants. Analogues of betalamic acid are of interest for their potential as natural colorants and for their biological activities. While the direct use of this compound in the synthesis of betalamic acid itself is not the primary route, its structural motifs are relevant to the synthesis of certain analogues.
The synthesis of betalamic acid analogues often involves the construction of a dihydropyridine core. researchgate.netcabidigitallibrary.orgmdpi.comresearchgate.net The tetrahydropyridine ring of this compound can be considered a reduced form of this core structure. Synthetic strategies can involve the modification of the tetrahydropyridine ring, for example, through oxidation or functional group interconversion, to arrive at structures that mimic the betalamic acid framework. The acetyl group provides a convenient handle for further chemical transformations to introduce the necessary substituents found in betalamic acid and its derivatives. baranlab.org
Thienopyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties. The synthesis of thieno[2,3-b]pyridines, a prominent subclass of thienopyridines, can be achieved using this compound as a key starting material via the Gewald reaction. researchgate.netnih.govnih.gov
The Gewald reaction is a multicomponent reaction that involves the condensation of a ketone with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. nih.govwikipedia.orgmdpi.comarkat-usa.org In this context, this compound serves as the ketone component. The resulting 2-aminothiophene, which is fused to the tetrahydropyridine ring, can then undergo further cyclization reactions to form the desired thieno[2,3-b]pyridine (B153569) scaffold. This approach provides a convergent and efficient route to these medicinally important compounds.
The general scheme for the synthesis of thieno[2,3-b]pyridines from this compound is outlined below:
| Step | Reaction | Reactants | Product |
| 1 | Gewald Reaction | This compound, α-cyanoester, Sulfur, Base | 2-Amino-3-cyanothiophene derivative fused to tetrahydropyridine |
| 2 | Cyclization | 2-Aminothiophene derivative | Thieno[2,3-b]pyridine derivative |
The tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds that target various biomolecular receptors and enzymes. This compound serves as a valuable starting material for the synthesis of ligands for several important biological targets.
Dopamine (B1211576) D2 Receptor Ligands: The dopamine D2 receptor is a key target for the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. Many D2 receptor ligands contain a piperidine (B6355638) or tetrahydropyridine core. Synthetic routes to these ligands can utilize this compound, where the acetyl group is modified to introduce the necessary pharmacophoric features for D2 receptor binding. researchgate.netnih.govguidetopharmacology.org This can involve reductive amination, olefination, or other transformations to append larger, often aromatic, substituents.
Muscarinic Agonists: Muscarinic acetylcholine (B1216132) receptors are involved in a wide range of physiological functions, and their modulation is a therapeutic strategy for conditions like Alzheimer's disease and glaucoma. The tetrahydropyridine ring is a common feature in many muscarinic agonists. Starting from this compound, various modifications can be made to the acetyl group and the tetrahydropyridine ring to synthesize potent and selective muscarinic agonists. nih.govnih.govebi.ac.uk For example, the ketone can be converted into an oxime or an ester, which are known to interact with the muscarinic receptor binding site.
Tubulin Inhibitors: Tubulin is a protein that polymerizes to form microtubules, a key component of the cytoskeleton. Tubulin inhibitors disrupt microtubule dynamics and are used as anticancer agents. While the direct use of this compound in the synthesis of all tubulin inhibitors is not universal, the tetrahydropyridine scaffold is present in some classes of these agents. nih.govrsc.orgresearchgate.netnih.govmdpi.com Synthetic strategies may involve elaborating the core structure of this compound to build more complex, often polycyclic, systems that are known to bind to tubulin and inhibit its polymerization.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework and the chemical environment of each atom can be obtained.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in the molecule. For the tautomeric isomer, 2-acetyl-1,4,5,6-tetrahydropyridine, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the tetrahydropyridine (B1245486) ring and the acetyl group. The protons on the carbon atoms adjacent to the nitrogen and the double bond would appear at distinct chemical shifts, and their splitting patterns would reveal their connectivity.
Table 1: Predicted ¹H NMR Data for this compound and its Tautomers
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| CH₃ (Acetyl) | ~2.1-2.5 | Singlet | N/A |
| CH₂ (C4) | ~2.2-2.6 | Triplet | ~6-7 |
| CH₂ (C5) | ~1.7-2.1 | Multiplet | ~6-7 |
| CH₂ (C6) | ~3.2-3.6 | Triplet | ~6-7 |
| CH (C2) | ~7.5-8.0 (for enamine tautomer) | Singlet | N/A |
Note: The predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.
Carbon (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule. The spectrum of this compound is expected to show distinct signals for the carbonyl carbon of the acetyl group, the sp² hybridized carbons of the enamine system, and the sp³ hybridized carbons of the tetrahydropyridine ring.
Table 2: Predicted ¹³C NMR Data for this compound and its Tautomers
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carbonyl) | ~195-205 |
| C3 (C=C-N) | ~100-110 |
| C2 (C=C-N) | ~150-160 |
| C4 | ~25-35 |
| C5 | ~20-30 |
| C6 | ~40-50 |
Note: The predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.
Elucidation of Tautomeric Forms and Isomer Ratios
This compound can exist in multiple tautomeric forms, primarily the keto-enamine and imine-enol forms. NMR spectroscopy is a powerful technique to study this tautomeric equilibrium. The presence of distinct sets of signals in both ¹H and ¹³C NMR spectra corresponding to each tautomer allows for their identification and quantification. The ratio of the tautomers can be determined by integrating the respective signals. Theoretical studies on related 3-acyltetramic acids have shown that the tautomeric equilibrium is influenced by the solvent and substituents. nih.gov For instance, the compound 6-acetyl-2,3,4,5-tetrahydropyridine exists in equilibrium with its tautomer 2-acetyl-1,4,5,6-tetrahydropyridine. wikipedia.org The position of the double bond within the tetrahydropyridine ring dictates the specific isomer. This equilibrium can be investigated by observing the distinct NMR signals for each form.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of compounds in complex mixtures. An LC system separates the analyte of interest from the matrix, which is then introduced into the mass spectrometer. For this compound, a reversed-phase LC method could be developed for its separation. In the mass spectrometer, the compound would be ionized, typically using electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. In tandem MS (MS/MS), this precursor ion is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), highly selective and sensitive quantification can be achieved.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling and Tautomer Differentiation
Gas chromatography-mass spectrometry (GC-MS) is a valuable technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be used for its identification and to potentially differentiate between its tautomers if they are stable enough to be separated by GC. The mass spectrum of the related tautomer, 2-acetyl-1,4,5,6-tetrahydropyridine, shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the acetyl group and fragmentation of the tetrahydropyridine ring. nist.govnist.gov The fragmentation pattern provides a fingerprint for the identification of the compound. Analysis of the mousy off-flavor in beverages has utilized GC-MS to identify the related compound 6-acetyl-1,2,3,4-tetrahydropyridine. core.ac.uk
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-acetyl-1,4,5,6-tetrahydropyridine |
| 6-acetyl-2,3,4,5-tetrahydropyridine |
| 3-acyltetramic acids |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of "this compound". By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For "this compound" (Molecular Formula: C7H11NO), the expected exact mass for the protonated molecule [M+H]+ would be calculated and compared against the experimentally observed value. This comparison serves as a primary confirmation of the compound's molecular formula.
Table 1: Theoretical HRMS Data for this compound
This table presents the theoretical exact masses for the protonated and sodiated adducts of the target compound, which are commonly observed ions in HRMS analysis.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When "this compound" is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in a characteristic spectrum of absorption bands.
The key functional groups in this compound are the ketone (C=O), the enamine C=C double bond, and the N-H bond of the secondary amine within the tetrahydropyridine ring. The IR spectrum would be expected to show distinct absorption bands corresponding to the stretching and bending vibrations of these groups. For instance, a strong absorption band is anticipated in the region of 1650-1600 cm⁻¹ due to the conjugated ketone carbonyl (C=O) stretching vibration. The C=C stretching of the enamine system would likely appear around 1620-1580 cm⁻¹. Furthermore, a moderate absorption band in the 3400-3250 cm⁻¹ region would indicate the N-H stretching vibration.
Table 2: Expected IR Absorption Frequencies for this compound
This table summarizes the characteristic infrared absorption frequencies anticipated for the primary functional groups within the molecule.
X-ray Crystallography for Absolute Structure and Conformation Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique can provide unequivocal proof of the compound's constitution, configuration, and conformation. To perform this analysis, a suitable single crystal of "this compound" must first be grown. nih.govresearchgate.net
The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. mdpi.com The data obtained would include precise bond lengths, bond angles, and torsion angles, revealing the conformation of the tetrahydropyridine ring and the orientation of the acetyl group.
Table 3: Hypothetical Crystallographic Data for this compound
This table presents a hypothetical set of crystallographic parameters. Actual experimental data would be required for definitive structural assignment.
Chromatographic Techniques for Purity and Chiral Analysis
Chromatographic methods are essential for assessing the purity of "this compound" and for separating its enantiomers if it exists in a chiral form.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. nih.gov For purity analysis, a reversed-phase HPLC method would typically be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape.
Since "this compound" possesses a stereocenter, it can exist as a pair of enantiomers. Chiral HPLC is the preferred method for separating and quantifying these enantiomers. phenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds. nih.gov The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, is critical for achieving optimal separation. nih.govresearchgate.net
Table 4: Illustrative Chiral HPLC Method Parameters
This table provides an example of typical starting conditions for a chiral HPLC separation. Method optimization would be required to achieve baseline separation of the enantiomers.
Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile and thermally stable compounds. "this compound" is expected to be amenable to GC analysis. The sample is vaporized and introduced into a column, typically a fused silica (B1680970) capillary column with a nonpolar or medium-polarity stationary phase.
The separation is based on the differential partitioning of the compound between the carrier gas (mobile phase) and the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For more definitive identification, GC can be coupled with a mass spectrometer (GC-MS).
Computational Chemistry and Theoretical Investigations of this compound
Computational chemistry and theoretical investigations provide powerful tools for understanding the properties and potential applications of this compound at a molecular level. These in silico methods allow for the prediction of spectroscopic data, the elucidation of complex reaction pathways, and the exploration of its interactions with biological targets, guiding further experimental work.
Future Directions and Emerging Research Avenues for 1 1,4,5,6 Tetrahydropyridin 3 Yl Ethanone
Development of Novel and Sustainable Synthetic Routes
Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone and its derivatives. While traditional synthetic methods exist, the principles of green chemistry are driving the exploration of novel catalytic systems and reaction media.
One promising avenue is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like tetrahydropyridines in a single step from simple precursors. ufms.br A study on the multicomponent reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate (B1210297) has shown the stereoselective formation of polysubstituted 1,4,5,6-tetrahydropyridines. nih.gov This approach offers significant advantages in terms of atom economy and reduced waste generation. Future work could adapt these MCRs to specifically target the synthesis of this compound by carefully selecting the starting materials.
Furthermore, the development of catalytic methods that avoid harsh reagents and minimize purification steps is a key goal. The use of heterogeneous catalysts, which can be easily recovered and reused, is a particularly attractive option for sustainable synthesis. researchgate.net
| Synthetic Strategy | Potential Advantages | Future Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, single-step synthesis. | Tailoring MCRs for the specific synthesis of this compound. |
| Heterogeneous Catalysis | Catalyst reusability, simplified purification, environmentally friendly. | Development of novel solid-supported catalysts for tetrahydropyridine (B1245486) synthesis. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Screening and engineering of enzymes for the synthesis of the target molecule. |
Exploration of Undiscovered Chemical Reactivity and Catalysis
The chemical reactivity of this compound is an area ripe for exploration. The presence of both a ketone functional group and a tetrahydropyridine ring suggests a rich and varied chemistry.
One documented reaction involves N-Ethoxycarbonyl 3-acetyl-1,4,5,6-tetrahydropyridine with 1,3-N,N-bis-nucleophiles, which leads to the regioselective formation of pyrimidine (B1678525) derivatives in good yields. researchgate.net This highlights the potential of the compound as a building block for the synthesis of other complex heterocyclic systems.
Future research could investigate a broader range of transformations, such as reactions at the acetyl group (e.g., aldol (B89426) condensation, α-halogenation) or modifications of the tetrahydropyridine ring (e.g., oxidation, reduction, ring-opening). researchgate.netarabjchem.org
Moreover, the tetrahydropyridine scaffold itself is of interest in the field of catalysis. Terpyridine derivatives, which contain multiple pyridine (B92270) rings, are known to act as ligands for metal catalysts, finding applications in sustainable energy solutions and pollution remediation. ontosight.ai While this compound is not a terpyridine, the nitrogen atom in the tetrahydropyridine ring could potentially coordinate with metal centers, opening up possibilities for its use as a ligand in catalysis.
Advancements in Asymmetric Synthesis Utilizing the Tetrahydropyridine Core
The development of asymmetric methods to synthesize chiral tetrahydropyridine derivatives is a significant area of research, given the prevalence of this motif in bioactive molecules. nih.gov Future advancements in this area will undoubtedly impact the synthesis of enantiomerically pure derivatives of this compound.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetrahydropyridines. A notable example is the use of a quinine-derived squaramide to catalyze a triple-domino Michael/aza-Henry/cyclization reaction, affording tetrahydropyridines with three contiguous stereocenters in high yields and excellent enantiomeric excesses. nih.gov
Another promising approach is the use of transition metal catalysis. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative has been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cn Adapting such methods to substrates that would yield this compound could provide access to chiral versions of this compound.
| Asymmetric Method | Catalyst/Reagent | Key Features |
| Organocatalytic Domino Reaction | Quinine-derived squaramide | One-pot synthesis, high enantiomeric excess, multiple stereocenters. nih.gov |
| Rh-catalyzed Reductive Heck Reaction | Rhodium catalyst with chiral ligand | High enantioselectivity for 3-substituted tetrahydropyridines. snnu.edu.cn |
Interdisciplinary Research Integrating Synthesis with Advanced Materials Science
While the direct application of this compound in materials science has not yet been explored, the broader class of pyridine-containing compounds has shown significant promise in this interdisciplinary field.
Terpyridine derivatives, for example, are utilized in optoelectronics and energy storage due to their unique photophysical and chemical properties. ontosight.ai They can be incorporated into solar cells and light-emitting diodes (LEDs) to enhance their efficiency. ontosight.ai The structural similarity of the pyridine unit within the tetrahydropyridine core of this compound suggests that, with appropriate functionalization, it could serve as a novel building block for new materials.
Future research could focus on synthesizing polymers or metal-organic frameworks (MOFs) incorporating the this compound moiety. The properties of these materials, such as their conductivity, porosity, and luminescence, could then be investigated for potential applications in sensors, catalysis, and energy storage.
Q & A
Q. What are the recommended synthetic routes for 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone, and how do reaction conditions influence yield?
The compound is synthesized via acetylation of tetrahydropyridine derivatives. A common method involves reacting 3,4,5,6-tetrahydropyridine with acetylating agents (e.g., acetic anhydride) under controlled pH and temperature. Yield optimization requires inert atmospheres (e.g., nitrogen) to prevent oxidation of the tetrahydropyridine ring. Characterization via H NMR and GC-MS is critical to confirm the absence of byproducts like fully aromatic pyridines .
Q. How can structural ambiguity between tautomeric forms of this compound be resolved experimentally?
The compound exists in equilibrium between 1H- and 3H-tautomeric forms. Nuclear Overhauser Effect (NOE) NMR experiments can identify spatial proximity of protons to distinguish tautomers. For example, irradiation of the NH proton in the 1H-form will show NOE correlations with adjacent ring protons, while the 3H-form lacks this feature. X-ray crystallography provides definitive confirmation of the dominant tautomer in solid-state .
Q. What analytical techniques are most reliable for purity assessment and quantification?
High-resolution mass spectrometry (HRMS) confirms molecular weight (125.1683 g/mol), while gas chromatography (GC) with flame ionization detection quantifies impurities. Polarimetric analysis may detect enantiomeric impurities if chiral centers are present. Differential scanning calorimetry (DSC) determines melting points and phase transitions, critical for batch consistency .
Advanced Research Questions
Q. How should researchers address discrepancies in reported CAS numbers (e.g., 27300-27-2 vs. 25343-57-1) for this compound?
Q. What strategies mitigate instability of the tetrahydropyridine ring during functionalization reactions?
The ring is prone to oxidation under aerobic conditions. Use of radical scavengers (e.g., BHT) and low-temperature (-78°C) lithiation reactions minimizes degradation. Protecting groups (e.g., Boc for NH) stabilize the core structure during cross-coupling or alkylation. Post-reduction steps (e.g., NaBH) restore the saturated ring if partial oxidation occurs .
Q. How can computational modeling predict reactivity in alkaloid synthesis applications?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the acetyl group’s carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack in Schiff base formation. Molecular dynamics simulations model solvation effects, guiding solvent selection (e.g., DMF vs. THF) for regioselective reactions .
Q. What experimental evidence supports the role of this compound as a precursor to bioactive alkaloids?
In vitro studies show its utility in synthesizing piperidine alkaloids via reductive amination. For example, coupling with benzylamine and subsequent hydrogenation yields N-substituted piperidines with demonstrated antimicrobial activity. LC-MS tracking of intermediates confirms stepwise conversion .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
